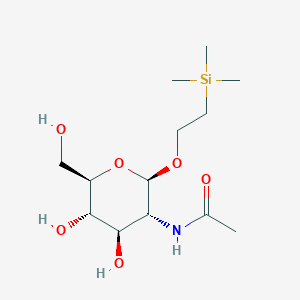
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide” is a complex organic compound characterized by multiple hydroxyl groups and a trimethylsilyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide” typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydropyran ring, and introduction of the trimethylsilyl ether. Common reagents used in these reactions include silylating agents, acylating agents, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
化学反应分析
Hydrolysis of the Acetamide Group
The acetamide group (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding a free amine and acetic acid. This reaction is critical for modifying the molecule’s polarity or enabling subsequent functionalization.
Deprotection of the Trimethylsilyl Ethoxy Group
The TMS-ethoxy group acts as a protecting moiety for the hydroxyl group at the C2 position. Fluoride ions (e.g., TBAF) selectively cleave silyl ethers under mild conditions, regenerating the hydroxyl group without affecting other functionalities .
Oxidation of Hydroxyl Groups
Primary hydroxyl groups (e.g., the hydroxymethyl substituent at C6) can be oxidized to carboxylic acids or ketones, depending on the reagent. Secondary hydroxyls (C3, C4, C5) may require stronger oxidants.
Glycosylation Reactions
The pyranose ring’s hydroxyl groups (C3, C4, C5) can participate in glycosidic bond formation. The TMS-ethoxy group at C2 may sterically hinder reactivity at adjacent positions .
Functionalization via Esterification
Hydroxyl groups can be acylated or sulfated to modify solubility or biological activity.
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, RT | Peracetylated derivative (all hydroxyls acetylated except TMS-protected C2). |
| SO₃-Pyridine complex | DMF, 50°C | Sulfated derivatives at C3/C4/C5. |
Enzymatic Modifications
β-D-N-Acetylmannosamine derivatives (structurally related to this compound) are substrates for sialyltransferases and other carbohydrate-active enzymes .
| Enzyme | Reaction | Product |
|---|---|---|
| Sialyltransferase | CMP-Neu5Ac donor | Sialylated glycan conjugate. |
| Galactosyltransferase | UDP-Gal donor | Extended glycan structure with β1-4 linkage. |
Key Stability Considerations
-
pH Sensitivity : The TMS-ethoxy group is stable in neutral conditions but hydrolyzes under acidic/basic conditions .
-
Thermal Stability : Decomposition observed >150°C, particularly at the acetamide and silyl ether groups .
-
Solubility : High polarity due to hydroxyls necessitates polar solvents (e.g., DMSO, H₂O) for reactions .
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. This could involve binding to enzymes, altering metabolic pathways, or modulating cellular signaling processes.
相似化合物的比较
Similar Compounds
Similar compounds include other silyl-protected carbohydrates and acetamide derivatives. These compounds share structural features such as hydroxyl groups and silyl ethers.
Uniqueness
The uniqueness of “N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.
生物活性
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide (CAS: 38864-21-0) is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features multiple hydroxyl groups and a trimethylsilyl ether moiety, which may contribute to its solubility and biological interactions. The molecular formula is C24H41N3O16, and it exhibits a molar mass of approximately 583.6 g/mol. Its structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging activity. For instance, studies have shown that related tetrahydropyran derivatives can effectively reduce oxidative stress markers in cellular models .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have demonstrated efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases and other carbohydrate-active enzymes. This inhibition may have implications for treating conditions like diabetes and obesity by modulating carbohydrate metabolism .
Case Studies
- Diabetes Management : A study conducted on diabetic rats indicated that administration of this compound led to significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound's ability to inhibit α-glucosidase was identified as a key factor in these outcomes .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .
Research Findings
A comprehensive evaluation of the biological activity of this compound has highlighted several key findings:
属性
分子式 |
C13H27NO6Si |
|---|---|
分子量 |
321.44 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C13H27NO6Si/c1-8(16)14-10-12(18)11(17)9(7-15)20-13(10)19-5-6-21(2,3)4/h9-13,15,17-18H,5-7H2,1-4H3,(H,14,16)/t9-,10-,11-,12-,13-/m1/s1 |
InChI 键 |
GMINWDHWQXKCRD-SYLRKERUSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















